![molecular formula C15H15N3O2 B2354261 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide CAS No. 868978-20-5](/img/structure/B2354261.png)
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide, also known as MIFC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyridines have been reported to interact with various targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .
Mode of Action
For instance, they can inhibit CDKs, modulate calcium channels, or act on GABA A receptors . The exact interaction of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide with its targets would need further investigation.
Biochemical Pathways
Given the targets of similar compounds, it’s likely that it may influence pathways related to cell cycle regulation (via cdk inhibition), neurotransmission (via calcium channel modulation or gaba a receptor action), and possibly others .
Result of Action
Based on the actions of similar compounds, it could potentially influence cell cycle progression, neuronal signaling, and other cellular processes .
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide in lab experiments is its high yield and purity, which makes it easy to work with. Additionally, this compound has shown promising results in various scientific research applications, which makes it a valuable tool for researchers. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide. One possible direction is to investigate its potential use as an anticancer agent in combination with other drugs. Another possible direction is to further investigate its neuroprotective effects and potential use as a therapeutic agent for Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Synthesis Methods
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide involves the reaction of 2-acetylfuran with 2-bromoethyl-8-methylimidazo[1,2-a]pyridine in the presence of a base. The resulting product is then treated with ammonium carbonate to obtain this compound in high yield and purity.
Scientific Research Applications
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells. This compound has also been investigated for its use as a potential therapeutic agent for Alzheimer's disease, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-4-2-8-18-10-12(17-14(11)18)6-7-16-15(19)13-5-3-9-20-13/h2-5,8-10H,6-7H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHBZDZTCHTDDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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